molecular formula C20H23N3O3S B14116763 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B14116763
M. Wt: 385.5 g/mol
InChI Key: VIDCJHDZBBZHBH-UHFFFAOYSA-N
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Description

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives.

Preparation Methods

The synthesis of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide involves several steps. One common method starts with the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent like xylene or toluene, often in the presence of a desiccant like calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or ethylene glycol and catalysts like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include DNA repair mechanisms, where the compound interferes with the repair process, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide include other thieno[3,2-d]pyrimidine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and chemical properties. The uniqueness of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide lies in its specific substituents, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C20H23N3O3S/c1-4-5-9-22-19(25)18-16(8-10-27-18)23(20(22)26)12-17(24)21-15-11-13(2)6-7-14(15)3/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,24)

InChI Key

VIDCJHDZBBZHBH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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